Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
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Overview
Description
Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is a complex organic compound featuring a thiadiazole ring, a methoxyphenyl group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with a methoxyphenyl halide.
Formation of the Thioester Linkage: The final step involves the reaction of the intermediate with methyl bromoacetate in the presence of a base to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the thioester linkage.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products will depend on the electrophile used, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the thiadiazole ring to enhance these activities.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of the thiadiazole ring is particularly significant due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate involves interactions with various molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
- Methyl 2-((2-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
Uniqueness
Methyl 2-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-20-10-6-4-3-5-9(10)13-16-17-14(23-13)15-11(18)7-22-8-12(19)21-2/h3-6H,7-8H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRSOKXFGODPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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